4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-Chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 4-chlorophenyl group attached to a 3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene scaffold. The Z-configuration of the imine bond (C=N) is critical for its stereoelectronic properties, influencing molecular interactions such as hydrogen bonding and metal coordination.
Properties
IUPAC Name |
4-chloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-18-12-4-2-3-5-13(12)20-15(18)17-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFTPXHITWYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzoic acid with 2-amino-3-methyl-1,3-benzothiazole under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been reported to provide a green, rapid, and high-yielding pathway for the synthesis of benzamide derivatives . This method offers advantages such as low reaction times, simple procedures, and eco-friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro substituent on the benzamide ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Parameters of Benzamide Derivatives
†Direct structural data for the target compound are unavailable; parameters inferred from analogs.
- Electronic Effects : The electron-withdrawing 4-Cl substituent in the target compound enhances the electrophilicity of the benzamide carbonyl, favoring interactions with nucleophiles or metal centers. This contrasts with the electron-donating 4-CH₃ group in the dihydrothiazole analog, which reduces electrophilicity but improves solubility .
- Conformational Rigidity : The dihydrobenzothiazole scaffold in the target compound imposes greater planarity compared to the more flexible ureido-bridged imidazolidine derivative .
Spectroscopic and Computational Insights
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1650–1680 cm⁻¹, comparable to the 1645 cm⁻¹ observed in the ureido-imidazolidine analog .
- NMR Trends : The 4-Cl substituent deshields aromatic protons (δ ~7.8–8.0 ppm in DMSO-d₆), as seen in related chlorobenzamides .
- DFT Studies : Pyrazolyl-benzamides show stabilization via electrostatic interactions and hydrogen bonding, a feature likely shared by the target compound due to its polarizable Cl and S atoms .
Biological Activity
The compound 4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H14ClN3OS
- Molecular Weight : 303.81 g/mol
- IUPAC Name : 4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance:
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Cell Line Studies : The compound was tested against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The results indicated that it effectively inhibited cell proliferation at micromolar concentrations.
Cell Line IC50 (µM) Mechanism of Action A431 1.5 Induction of apoptosis via AKT/ERK pathway inhibition A549 2.0 Cell cycle arrest and reduced migration H1299 1.8 Apoptosis and anti-inflammatory effects - Mechanistic Insights : The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit key signaling pathways such as AKT and ERK. These pathways are crucial for cell survival and proliferation in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound also exhibits anti-inflammatory effects:
- Cytokine Inhibition : Studies have shown that treatment with this compound significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
- Potential for Dual-action Therapy : Given its ability to target both tumor growth and inflammation, there is potential for this compound to be developed as a dual-action therapeutic agent in cancer treatment .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives similar to 4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:
- Study on Benzothiazole Derivatives : A comprehensive study synthesized various benzothiazole derivatives and evaluated their antiproliferative effects against pancreatic cancer cell lines. The findings indicated that modifications to the benzothiazole structure could enhance anticancer activity significantly .
- Combination Therapy : Another study explored the combination of this compound with gemcitabine in pancreatic cancer models, demonstrating enhanced efficacy compared to either agent alone. This suggests a synergistic effect that could improve treatment outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
